molecular formula C9H11ClN2 B1370305 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 57756-37-3

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1370305
CAS RN: 57756-37-3
M. Wt: 182.65 g/mol
InChI Key: UZKODBURRKASTJ-UHFFFAOYSA-N
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Description

“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 .


Synthesis Analysis

Benzodiazepines, including “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs commonly prescribed for various pathologies . The synthesis of benzodiazepines has been described in the context of continuous flow chemistry, which is an efficient tool for chemists to access highly demanded active pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is represented by the InChI code 1S/C9H11ClN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .


Physical And Chemical Properties Analysis

The compound “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” has a predicted boiling point of 325.0±42.0 °C and a predicted density of 1.155±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, was developed using aromatic diamine, Meldrum's acid, and isocyanide, without any catalyst or activation (Shaabani et al., 2009).

  • Molecular Geometry Studies : Spectroscopic and quantum chemical studies have been conducted to elucidate the molecular geometry of 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, providing insights into its vibrational frequencies, molecular orbitals, and potential for electrophilic and nucleophilic attack (Sylaja et al., 2016).

  • Complex Formation Studies : Research on diazepam, an important derivative of 1,4-benzodiazepine, has investigated its complex formation constants with lanthanide(III) metal ions in various temperature conditions, providing valuable insights into the compound's behavior in different environments (Bayes et al., 2012).

Biological Activity and Applications

  • Analgesic Properties : Novel derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were designed and synthesized, showing potent analgesic properties and modulating activity for Transient receptor potential vanilloid 1 (Liu et al., 2018).

  • Cytotoxicity and Enzyme Inhibition : Palladacycles derived from 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one were evaluated for in vitro cytotoxic activity and as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).

  • Ring Contraction Mechanism Studies : Enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, yielding quinolone-2,4-diones, provides an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKODBURRKASTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618820
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

57756-37-3
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57756-37-3
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Synthesis routes and methods

Procedure details

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (15.05 g, 71.4 mmol) was stirred in THF (120 mL). Lithium aluminum hydride (1M solution in THF, 214.5 mL, 214.4 mmol) was added gradually. When the addition was completed, the reaction mixture was heated to 63° C. and held for 19 hours. After 19 hours, the reaction was cooled to room temperature, and then to 0° C. The reaction mixture was quenched with water, 15% NaOH and another portion of water. After letting the reaction mixture stir for one hour, the precipitate was filtered off and washed with ethyl acetate. THF was removed, and the contents of the reaction flask were transferred to a separatory funnel with ethyl acetate and water. The contents in the separatory funnel were then extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (2×), then dried with magnesium sulfate, filtered and concentrated to give the crude desired product. Further purification by recrystallization (methylene chloride) yielded orange crystals.
Quantity
15.05 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
214.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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